molecular formula C5H7N3O B15055918 3-Amino-1H-pyrrole-2-carboxamide

3-Amino-1H-pyrrole-2-carboxamide

Cat. No.: B15055918
M. Wt: 125.13 g/mol
InChI Key: QHKDIOCTRDVFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrrole-2-carboxamide (CAS 1823331-32-3) is a chemical compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol. It is a solid that should be stored sealed in a dry environment at 2-8°C . This compound belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles of significant interest in medicinal and organic chemistry . The pyrrole scaffold is a fundamental building block found in a vast number of natural products and pharmaceuticals, including chlorophyll, vitamin B12, and heme . Pyrrole derivatives are frequently investigated for their diverse biological activities, which can include antitumor, antibacterial, anticancer, anti-inflammatory, and antioxidant properties . Furthermore, amidopyrroles, a class that includes carboxamide-substituted pyrroles like this compound, are often present in the structures of various natural products, underscoring their research value . The primary research application of this compound is as a key synthetic intermediate or precursor in organic synthesis and medicinal chemistry research. It serves as a versatile building block for the construction of more complex, multi-functionalized pyrrole derivatives . For instance, related 3-aminopyrrole-2-carboxamide structures have been utilized in novel multi-component reactions to synthesize densely functionalized pyrroles, such as 3-amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides, which are valuable precursors for further chemical exploration . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

3-amino-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H7N3O/c6-3-1-2-8-4(3)5(7)9/h1-2,8H,6H2,(H2,7,9)

InChI Key

QHKDIOCTRDVFNB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1N)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Amino 1h Pyrrole 2 Carboxamide

General Synthetic Routes to 3-Aminopyrrole-2-carboxamide Derivatives

The construction of the 3-aminopyrrole-2-carboxamide core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, yield, and substrate scope. These methods range from straightforward, high-yielding reactions to more complex multi-step sequences.

Facile and High-Yielding Reactions for Core Synthesis

Efficient and high-yielding methods are crucial for the practical synthesis of 3-aminopyrrole-2-carboxamide derivatives. One notable approach involves the cyclocondensation of enones with glycine (B1666218) amides, followed by an oxidation step. This method allows for the synthesis of 3,5-disubstituted pyrrole-2-carboxamides in moderate to high yields and tolerates a wide array of functional groups. acs.orgnih.gov The use of copper(II) acetate (B1210297) as an oxidant is effective, and catalytic amounts of copper can be used in conjunction with air, although this may lead to lower yields and slower reaction rates. acs.org Another facile method is the reaction of an appropriate amine with pyrrole (B145914) acid chloride surrogates, such as 2-(trichloroacetyl)pyrroles. This reaction proceeds smoothly, even with unprotected 2-aminoimidazoles, to form the desired amide bond. rsc.org

Starting MaterialsReagentsProductYield
Enones, Glycine amides1. Pyridine, 130°C (microwave) 2. Cu(OAc)₂3,5-Disubstituted pyrrole-2-carboxamidesModerate
Pyrrole trichloroketone, AmineBasePyrrole-2-carboxamide-

This table summarizes facile and high-yielding reactions for the synthesis of 3-aminopyrrole-2-carboxamide derivatives.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity and resource efficiency by minimizing intermediate isolation and purification steps. An effective one-pot method for preparing pyrrole-2-carboxamides involves an electrocyclic ring closure of chalcones and glycine amides. acs.orgnih.gov The resulting 3,4-dihydro-2H-pyrrole intermediates are oxidized in situ using stoichiometric oxidants or a catalytic amount of copper(II) with air to afford the final pyrrole products. acs.orgnih.gov This strategy is valued for its tolerance of various functional groups. acs.org Another example of a one-pot synthesis is the two-step solution-phase method to produce 2-amino-indole-3-carboxamides, a related class of compounds. This involves the SNAr reaction of a 2-halonitrobenzene with a cyanoacetamide, followed by a reduction/cyclization process to form the indole (B1671886) ring system. nih.gov

ReactantsKey StepsProduct
Chalcones, Glycine amidesElectrocyclization, In situ oxidationPyrrole-2-carboxamides
2-Halonitrobenzene, CyanoacetamidesSNAr reaction, Reduction/Cyclization2-Amino-indole-3-carboxamides

This table outlines one-pot synthetic strategies for pyrrole-2-carboxamide and related structures.

Multi-Step Synthesis Approaches

Complex target molecules often necessitate multi-step synthetic sequences. For instance, the synthesis of pyrido[3′,2′:4,5]pyrrolo[3,2-d] nih.govacs.orgoxazin-4(5H)-ones begins with 2-aminonicotinonitriles and proceeds through a series of transformations including a Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and finally cyclization. researchgate.net Similarly, the synthesis of certain pyrrole-2-carboxamide derivatives as potential MmpL3 inhibitors for tuberculosis treatment involves a multi-step route. nih.gov This can start with the hydrolysis of a substituted pyrrole-2-carboxylate, followed by a condensation reaction with an amine to form the amide, and subsequent Suzuki coupling and deprotection steps to yield the final products. nih.gov Another detailed multi-step synthesis involves the reaction of 2-aryl-1H-pyrrole-3-carboxylic acids with an aminopyrrolidine, followed by reaction with an arylsulfonyl chloride and subsequent deprotection to yield the target compounds. acs.org

Named Reactions in 3-Amino-1H-pyrrole-2-carboxamide Synthesis

Specific named reactions play a pivotal role in the construction of the pyrrole ring and its functionalization. The Thorpe-Ziegler and Pauson-Khand reactions are two such powerful tools.

Thorpe–Ziegler Cyclization Variants

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles catalyzed by a base, which, after acidic hydrolysis, yields a cyclic ketone. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org In the context of synthesizing fused pyrrole systems, a Thorpe-Ziegler cyclization can be a key step. For example, an efficient one-pot synthesis of 3-amino-7-azaindoles has been developed using a microwave-assisted Thorpe-Ziegler cyclization of ethyl (3-cyanopyridin-2-yl)carbamate and α-bromoketones in the presence of a base. researchgate.net The mechanism involves the base-catalyzed formation of an enamine from a nitrile. wikipedia.org

Pauson–Khand Reactions

The Pauson–Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a metal-carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgnih.gov While the classic reaction often uses stoichiometric amounts of dicobalt octacarbonyl, modern variations can be catalytic. wikipedia.org This reaction has been applied in the synthesis of complex molecules, including those with heterocyclic cores. wikipedia.orgrsc.org For example, a Pauson-Khand/Stetter/Paal-Knorr reaction sequence has been used to create a tricyclic pyrrole library. acs.org The stability of the initial products can be a concern, leading to the development of more stable 2-carboxamide (B11827560) pyrroles. acs.org

Named ReactionDescriptionApplication in Pyrrole Synthesis
Thorpe-Ziegler Cyclization Intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgSynthesis of fused pyrrole systems like 3-amino-7-azaindoles. researchgate.net
Pauson-Khand Reaction [2+2+1] cycloaddition of an alkyne, alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgnih.govConstruction of complex tricyclic pyrrole libraries. acs.org

This table provides a summary of named reactions used in the synthesis of this compound and related structures.

Stetter Reactions

The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide. organic-chemistry.org This reaction is instrumental in the synthesis of 1,4-dicarbonyl compounds, which are key precursors for various heterocyclic systems, including pyrroles via the Paal-Knorr synthesis.

A notable application of the Stetter reaction in the synthesis of complex pyrrole-2-carboxamides is demonstrated in the construction of a tricyclic discovery library. nih.govnih.gov In this multi-step sequence, a key Stetter reaction was employed to couple cyclopentenones with glyoxaldehydes, yielding α,β-unsaturated 1,4-diketones. nih.gov Specifically, various cyclopentenones were reacted with glyoxaldehydes in the presence of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-thiazolium chloride as the catalyst. nih.gov The resulting 1,4-diketones were then carried forward to a Paal-Knorr cyclization to form the pyrrole ring. nih.gov

While this example showcases the utility of the Stetter reaction in building a scaffold that ultimately leads to a pyrrole-2-carboxamide, direct application of the Stetter reaction to pre-formed this compound for further functionalization is not extensively documented. However, the principle of generating 1,4-dicarbonyl precursors through this method remains a viable, albeit indirect, route to access substituted this compound derivatives.

Paal–Knorr Reactions

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.com This reaction is characterized by its reliability and the ability to introduce a wide range of substituents onto the pyrrole nitrogen. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring. wikipedia.org

In the context of preparing pyrrole-2-carboxamides, the Paal-Knorr reaction is often the culminating step after the assembly of a suitable 1,4-dicarbonyl precursor. In the previously mentioned synthesis of a tricyclic pyrrole-2-carboxamide library, the 1,4-diketones generated from the Stetter reaction were subjected to microwave-assisted Paal-Knorr conditions. nih.gov This involved reacting the diketones with a diverse set of primary amines in the presence of acetic acid, leading to the formation of the pyrrole ring with concomitant introduction of various substituents at the nitrogen atom of the resulting tricyclic system. nih.gov The use of microwave irradiation was found to accelerate the reaction and improve yields compared to conventional heating. nih.gov

This approach highlights the power of the Paal-Knorr reaction in generating a library of N-substituted pyrrole-2-carboxamides. The reaction conditions are generally mild and tolerant of a variety of functional groups on the amine component, making it a highly valuable tool for creating chemical diversity.

ReactantsConditionsProductYield (%)Reference
α,β-Unsaturated 1,4-diketones, Primary AminesMicrowave, Acetic AcidTricyclic Pyrrole-2-carboxamides53 (average) nih.gov

Hantzsch Pyrrole Synthesis and Knorr Pyrrole Synthesis Relevance

The Hantzsch pyrrole synthesis is a multicomponent reaction that typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. wikipedia.org The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring. wikipedia.org This methodology is particularly useful for accessing polysubstituted pyrroles and has been adapted for continuous flow synthesis, allowing for the rapid generation of pyrrole libraries. syrris.com A key advantage is the potential to generate pyrrole-3-carboxylic acid derivatives, which can be further converted to carboxamides. syrris.com

The Knorr pyrrole synthesis , on the other hand, involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org A significant challenge in the Knorr synthesis is the instability of the α-amino-ketone starting material, which is often prepared in situ. wikipedia.org There are different connectivity patterns possible under the Knorr umbrella, including the conventional [3+2]-a,c approach and the Fischer-Fink [3+2]-a,d variant, which differ in how the starting materials contribute to the final pyrrole ring. wordpress.com

While direct examples of the Hantzsch or Knorr synthesis specifically targeting this compound are not prevalent in the literature, the fundamental principles of these reactions are highly relevant for the construction of the core pyrrole scaffold. For instance, a Fischer-Fink variant of the Knorr synthesis has been used to produce 2-carboxy-3-aminopyrroles, which are immediate precursors to the target compound. wordpress.com By carefully selecting the appropriate β-ketoester, α-haloketone, and amine (for Hantzsch) or α-amino-ketone and active methylene compound (for Knorr), it is conceivable to design a synthesis that would yield the this compound core. The presence of the amino group at the 3-position and the carboxamide at the 2-position would require strategic placement of functional groups in the starting materials.

Diversification and Functionalization Strategies

The this compound scaffold offers several positions for chemical modification, allowing for the fine-tuning of its properties for various applications. Key strategies focus on the introduction of substituents on the pyrrole ring, modification of the carboxamide nitrogen, and the incorporation of side chains.

Introduction of Substituents on the Pyrrole Ring (e.g., at C-5)

The introduction of substituents onto the pyrrole ring, particularly at the C-5 position, is a common strategy for diversifying the this compound scaffold. The electronic nature and steric bulk of these substituents can significantly influence the biological activity and physicochemical properties of the resulting molecules.

In a study focused on developing inhibitors for mycobacterial membrane protein large 3 (MmpL3), researchers synthesized a series of pyrrole-2-carboxamide derivatives with various substituents on the pyrrole ring. nih.gov Although the parent scaffold in this study was not 3-amino substituted, the principles of functionalization are applicable. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to greatly improve anti-tuberculosis activity. nih.gov This suggests that electrophilic aromatic substitution or cross-coupling reactions could be employed to introduce aryl or heteroaryl groups at the C-5 position of a suitably protected this compound.

The following table summarizes the impact of C-5 substitution on the activity of related pyrrole-2-carboxamides:

C-5 SubstituentEffect on ActivityReference
Phenyl and Pyridyl groups with electron-withdrawing substituentsGreatly improved anti-TB activity nih.gov

Modifications at the Carboxamide Nitrogen (N-substitution)

Modification of the carboxamide nitrogen through N-substitution is another key diversification strategy. This allows for the introduction of a wide array of functional groups, which can modulate the compound's solubility, lipophilicity, and interactions with biological targets.

In the development of MmpL3 inhibitors, attaching bulky substituents to the carboxamide nitrogen significantly enhanced the anti-TB activity. nih.gov This highlights the importance of the steric and electronic properties of the N-substituent. A variety of amines can be coupled with the pyrrole-2-carboxylic acid precursor to generate a library of N-substituted carboxamides.

Furthermore, a study on 2-phenyl-1H-pyrrole-3-carboxamides as 5-HT6 receptor inverse agonists demonstrated the introduction of an alicyclic amine in the 3-carboxamide fragment. acs.orgnih.gov This was achieved through amide coupling with (R)- or (S)-1-Boc-3-aminopyrrolidine, followed by deprotection. acs.orgnih.gov This strategy could be directly applied to 3-amino-1H-pyrrole-2-carboxylic acid to introduce diverse amino-containing side chains at the carboxamide nitrogen.

The impact of N-substitution is summarized in the table below:

N-SubstituentEffect on ActivityReference
Bulky substituentsGreatly improved anti-TB activity nih.gov
Alicyclic aminesPotential for modulating receptor binding acs.orgnih.gov

Side Chain Incorporations (e.g., amino, carbonyl, imino groups)

The incorporation of side chains containing amino, carbonyl, or imino groups onto the this compound scaffold can further expand its chemical diversity and biological potential. These functional groups can serve as handles for further derivatization or as key pharmacophoric features.

While direct examples of such incorporations onto the specific this compound are limited in the reviewed literature, general methods for the introduction of such side chains onto pyrrole and other heterocyclic systems can be extrapolated. For instance, the amino group at the 3-position could potentially be acylated to introduce a carbonyl-containing side chain. A divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde has been reported, which proceeds via oxidative amidation involving pyrrole acyl radicals, offering a non-traditional route to introduce amide side chains. rsc.org

Furthermore, the synthesis of pyrrole-imidazole alkaloids often involves the coupling of a pyrrole-2-carboxylic acid derivative with an amine-containing fragment, demonstrating a method for incorporating complex amino- and imino-containing side chains. rsc.org For example, the use of 2-(trichloroacetyl)pyrroles as activated pyrrole-2-carboxylic acid equivalents allows for smooth amide bond formation with various amines. rsc.org

The following table outlines potential strategies for side chain incorporation based on related chemistries:

Side Chain TypePotential Synthetic StrategyReference
CarbonylAcylation of the 3-amino groupGeneral knowledge
Amino/IminoCoupling with amine-containing fragments using activated carboxylic acids rsc.org
AmideOxidative amidation of a corresponding aldehyde precursor rsc.org

Annulation and Fused Ring System Formation

Annulation, the process of building a new ring onto an existing one, is a cornerstone of synthetic organic chemistry. For this compound, this strategy is frequently employed to construct bicyclic and tricyclic systems with diverse pharmacological properties.

Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, are a class of compounds that have garnered significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. This structural analogy allows them to act as inhibitors for various enzymes.

A common synthetic route to pyrrolo[3,2-d]pyrimidines involves the cyclocondensation of 3-amino-2-carboalkoxypyrroles with appropriate reagents. sci-hub.se For instance, the reaction of a 3-aminopyrrole derivative with guanylating agents can lead to the formation of the pyrimidine (B1678525) ring. An improved synthesis method involves an acid-catalyzed guanylation, which has been shown to proceed smoothly. nih.gov This reaction can be followed by base-mediated ring closure to furnish the final pyrrolo[3,2-d]pyrimidine ring system. nih.gov The choice of reagents and reaction conditions can be tailored to introduce various substituents on the pyrimidine ring, allowing for the exploration of structure-activity relationships.

Table 1: Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

Starting MaterialReagentsProductKey Features
3-Amino-2-carboalkoxypyrrolesGuanylating agentsPyrrolo[3,2-d]pyrimidinesCyclocondensation reaction. sci-hub.se
3-AminopyrrolesAcid-catalyzed guanylating agents, followed by base7-Substituted Pyrrolo[3,2-d]pyrimidinesImproved, high-yield synthesis. nih.gov

The pyrrolo[2,3-b]quinoline core is another important heterocyclic system that can be accessed from pyrrole precursors. These compounds have been investigated for a range of biological activities. A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their antileishmanial efficacy. rsc.org

One synthetic approach involves a multi-component reaction. For example, a one-pot, three-component reaction of quinolin-6-amine, arylglyoxals, and cyclohexane-1,3-diones in the presence of acetic acid as a catalyst can afford novel 3H-pyrrolo[3,2-f]quinoline derivatives in good yields. bohrium.com While this specific example leads to a different regioisomer, the principle of using multi-component reactions to build the quinoline (B57606) ring onto a pyrrole or amine precursor is a powerful strategy in combinatorial chemistry.

The fusion of a pyrrole ring with a triazine or pyrazine (B50134) ring gives rise to nitrogen-rich heterocyclic systems with unique chemical properties and biological activities. Pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, for instance, are key components of antiviral drugs like Remdesivir. nih.gov

The synthesis of pyrrolo[2,1-f] nih.govnih.govnih.govtriazines can be achieved by the cyclization of an N-aminopyrrole with a suitable one-carbon synthon. For example, the cyclization of an N-aminopyrrole with formamidine (B1211174) acetate can yield a substituted pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine. nih.gov

Pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate. nih.gov This method provides a straightforward route to these fused systems. An alternative multicomponent approach involves reacting substituted pyrroles with DMFDMA and ammonium acetate to directly yield the desired pyrrolo[1,2-a]pyrazines. nih.gov

Table 2: Synthesis of Fused Triazine and Pyrazine Derivatives

Fused Ring SystemSynthetic ApproachKey Reagents
Pyrrolo[2,1-f] nih.govnih.govnih.govtriazineCyclization of N-aminopyrroleFormamidine acetate. nih.gov
Pyrrolo[1,2-a]pyrazineCyclization of 2-formylpyrrole-based enaminonesAmmonium acetate. nih.gov
Pyrrolo[1,2-a]pyrazineMulticomponent reactionSubstituted pyrrole, DMFDMA, ammonium acetate. nih.gov

Advanced Synthetic Techniques

To improve efficiency, yield, and diversity in the synthesis of this compound derivatives and their fused ring counterparts, modern synthetic techniques are increasingly being employed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to significantly reduced reaction times, higher yields, and improved purity of the final products compared to conventional heating methods. mdpi.compensoft.netresearchgate.net

In the context of pyrrole chemistry, microwave assistance has been successfully applied to various reactions, including the Paal-Knorr synthesis of pyrroles. mdpi.com This technique has been particularly beneficial in the synthesis of libraries of pyrrole-based compounds, where the rapid and efficient synthesis of a large number of derivatives is desired. pensoft.net For example, the synthesis of novel pyrrole-based hydrazides and hydrazide-hydrazones has been achieved with excellent yields (87-94%) and drastically reduced reaction times under microwave conditions compared to conventional heating (55-85%). mdpi.com

Solution-phase synthesis, often in parallel formats, is a key strategy for the generation of discovery libraries of small molecules for high-throughput screening. nih.govnih.gov This approach allows for the rapid synthesis and purification of a large number of compounds with diverse structures.

A notable example is the solution-phase synthesis of a discovery library of 178 tricyclic pyrrole-2-carboxamides. nih.govnih.gov This synthesis was accomplished in a multi-step sequence that included a microwave-assisted Paal-Knorr reaction as a key step. nih.govnih.gov The library was designed to have three points of diversity, which were introduced through the use of different amino acids, glyoxaldehydes, and primary amines. nih.gov The use of automated parallel chromatography facilitated the purification of the library members. nih.gov This approach highlights the power of combining modern synthetic techniques to efficiently explore chemical space and generate novel compounds with potential therapeutic applications.

Spectroscopic and Structural Elucidation of 3 Amino 1h Pyrrole 2 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in 3-Amino-1H-pyrrole-2-carboxamide and its derivatives.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of a this compound derivative, specifically 1-amino-1H-pyrrole-2-carboxamide hydrochloride, reveals distinct signals corresponding to the different protons in the molecule. chemicalbook.com A derivative, 3a, showed signals at δ 11.59 and 12.93, which are attributed to the NH proton of the pyrrole (B145914) ring and the CONH protons, respectively. researchgate.net The protons on the pyrrole ring itself typically appear in the aromatic region of the spectrum. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity and the electronic environment within the molecule.

For the parent compound, 1H-pyrrole-2-carboxamide, the ¹H NMR spectrum in DMSO-d6 shows a signal for the NH proton at approximately 11.72 ppm and the carboxamide protons. chemicalbook.com The pyrrole ring protons appear at distinct chemical shifts, allowing for their specific assignment. chemicalbook.comresearchgate.net

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Pyrrole Derivatives

Compound H3 H4 H5 NH (Pyrrole) CONH₂ Reference
1-Amino-1H-pyrrole-2-carboxamide hydrochloride - - - - - chemicalbook.com
Derivative 3a - - - 11.59 12.93 researchgate.net

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a derivative of this compound, compound 3a, the carbon signal for the carboxamide group (CONH) appears at δ 168.50 ppm. researchgate.net The carbon atoms within the pyrrole ring also give rise to characteristic signals. For instance, in pyrrole-2-carboxaldehyde derivatives, the pyrrole ring carbons appear at approximately δ 109.8, 116.7, 123.7, and 130.7 ppm. researchgate.net The chemical shifts of the pyrrole carbons in this compound are expected to be influenced by the electron-donating amino group and the electron-withdrawing carboxamide group.

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrole Derivatives

Compound C2 C3 C4 C5 CONH Reference
Derivative 3a - - - - 168.50 researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms in the molecule. researchgate.net

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to identify adjacent protons in the pyrrole ring and the side chain.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for assigning quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC experiment would show a correlation between the carboxamide protons and the C2 carbon of the pyrrole ring.

These 2D NMR experiments are crucial for the complete and unambiguous structural elucidation of this compound and its derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for gaining insights into its structure through fragmentation analysis.

Molecular Ion Detection and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for related compounds, such as protonated amino acids, involve the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov For this compound, characteristic fragmentation would likely involve:

Loss of the amino group (NH₂) from the pyrrole ring.

Loss of the carboxamide group (CONH₂) or parts of it (e.g., NH₃, CO).

Cleavage of the pyrrole ring itself.

For the related compound 1H-pyrrole-2-carboxamide, the mass spectrum shows a prominent peak at m/z 93, corresponding to the loss of the NH₂ group, and another at m/z 110, the molecular ion. nih.gov The fragmentation of derivatives can be influenced by the nature of the substituents. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands for the various functional groups.

For a derivative, compound 3a, absorption bands were observed at 3350 cm⁻¹ for the N-H stretch of the pyrrole ring and 1680.16 cm⁻¹ for the C=O stretch of the carboxamide group. researchgate.net In another related compound, pyrrole-2-carboxamide, the C=O stretching vibration appears at 1644 cm⁻¹ in a KBr pellet and splits into two bands at 1689 and 1667 cm⁻¹ in a DMSO solution, suggesting the presence of rotational isomers. researchgate.net For pyrrole-2,3-dione derivatives, characteristic C=O stretching bands are observed between 1648 and 1777 cm⁻¹. acgpubs.org The N-H stretching vibrations of the amino group and the amide NH₂ group would typically appear in the region of 3200-3500 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies (cm⁻¹)

Functional Group Vibration Typical Range Observed (Derivative 3a) researchgate.net Observed (Pyrrole-2-carboxamide) researchgate.net
N-H (Pyrrole) Stretch 3300-3500 3350 -
N-H (Amine/Amide) Stretch 3200-3500 - -
C=O (Amide) Stretch 1630-1695 1680.16 1644-1689

Identification of Key Functional Groups (e.g., N-H, C=O, C≡N)

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying the key functional groups within this compound. The molecule contains primary amine (-NH2), primary amide (-CONH2), and secondary amine (pyrrole N-H) groups, each with characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display distinct absorption bands corresponding to the vibrational modes of its functional groups.

N-H Stretching: The presence of three N-H bonds (one in the pyrrole ring, two in the amino group, and two in the amide group) will give rise to characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. Typically, primary amines (R-NH₂) show two bands in this region (one for symmetric and one for asymmetric stretching), while the pyrrole N-H will appear as a single, often broader, band. The amide N-H stretches also occur in this range.

C=O Stretching (Amide I band): The carbonyl group of the primary amide is one of the most readily identifiable features. For the related compound pyrrole-2-carboxamide, this band appears at 1644 cm⁻¹ when measured in a solid KBr pellet. researchgate.net In a DMSO solution, the carbonyl absorption splits into a doublet at 1689 and 1667 cm⁻¹, which is attributed to the presence of different rotational isomers (conformers). researchgate.net For this compound, a strong absorption in the 1690-1640 cm⁻¹ range is anticipated.

N-H Bending: The bending vibration of the N-H bonds in the primary amine and amide groups typically appears in the 1650-1550 cm⁻¹ region. For some secondary amides, a characteristic peak known as the Amide II band (a mix of N-H bending and C-N stretching) is observed around 1527 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The spectrum would show distinct signals for the protons on the pyrrole ring, the amino group, the amide group, and the pyrrole nitrogen. The pyrrole ring protons would appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. The N-H protons of the amine and amide groups would appear as broad signals, and their chemical shifts can vary depending on the solvent and concentration. For the closely related pyrrole-2-carboxylic acid, the pyrrole protons appear at specific chemical shifts that can be used as a reference. bmrb.io

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals for the carbon atoms of the pyrrole ring and the carbonyl carbon. The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum, often between 160-180 ppm. mdpi.com The chemical shifts of the pyrrole ring carbons would be influenced by the substituents. The presence of rotational isomers can sometimes lead to the appearance of two sets of signals for the carbons near the amide group. researchgate.netmdpi.com

Interactive Data Table: Expected Spectroscopic Data for this compound

Spectroscopic Technique Functional Group Expected Absorption/Chemical Shift Range
Infrared (IR) SpectroscopyN-H Stretch (Amine, Amide, Pyrrole)3500-3200 cm⁻¹
Infrared (IR) SpectroscopyC=O Stretch (Amide I)1690-1640 cm⁻¹
Infrared (IR) SpectroscopyN-H Bend (Amine, Amide)1650-1550 cm⁻¹
¹³C NMR SpectroscopyC=O (Carbonyl)160-180 ppm
¹H NMR SpectroscopyPyrrole Ring Protons~6.0-7.5 ppm
¹H NMR SpectroscopyAmine/Amide Protons (N-H)Variable, broad signals

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is an aromatic chromophore that absorbs UV radiation. For the parent compound, pyrrole, absorption bands are observed around 250 nm and 287 nm, which are attributed to π-π* transitions within the aromatic system. researchgate.net

In this compound, the core pyrrole chromophore is modified by an electron-donating amino group (-NH₂) and an electron-withdrawing carboxamide group (-CONH₂). These substituents are expected to influence the energy of the molecular orbitals and thus shift the absorption maxima (λ_max).

The amino group, acting as an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength and an increase in absorption intensity (hyperchromic effect).

The carboxamide group can also affect the electronic transitions.

Therefore, this compound is expected to exhibit strong UV absorption, with its primary π-π* transition likely shifted to a wavelength longer than that of unsubstituted pyrrole. For instance, a different pyrrole derivative was reported to have a strong absorption band centered at 260 nm, also corresponding to high-energy π → π * transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

From the crystal structure of this analog, the following features are anticipated for this compound in the solid state:

Planarity: The pyrrole ring itself is expected to be largely planar. The substituents, the amino group and the carboxamide group, will be attached to this ring.

Bond Lengths and Angles: The bond lengths and angles within the pyrrole ring and the carboxamide group would be consistent with standard values for sp² hybridized atoms. For example, in the propanoic acid derivative, the C-N bond lengths within the pyrrole ring are typical, and the C=O bond of the amide is distinct from the C-N single bond. researchgate.net

Hydrogen Bonding: The presence of multiple hydrogen bond donors (the N-H groups of the pyrrole, amine, and amide) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms) will lead to an extensive network of intermolecular hydrogen bonds. researchgate.net This hydrogen bonding is crucial in stabilizing the crystal lattice. It is common for pyrrole-2-carboxamide derivatives to form dimers through a pair of N-H···O hydrogen bonds. researchgate.net The amino group at the 3-position would provide additional sites for hydrogen bonding, creating a more complex and stable three-dimensional network.

Interactive Data Table: Expected Crystallographic Parameters for Pyrrole-2-Carboxamide Scaffold

Parameter Description Expected Feature/Value Reference
Molecular GeometryOverall ShapeLargely planar pyrrole ring researchgate.net
Intermolecular ForcesPrimary InteractionExtensive hydrogen bonding network researchgate.net
Crystal PackingCommon MotifDimer formation via N-H···O bonds researchgate.net

Conformational Analysis via Spectroscopic Methods

The this compound molecule possesses conformational flexibility, primarily due to the potential for rotation around the single bond connecting the pyrrole ring to the carboxamide group (the C2-C=O bond). This rotation can lead to the existence of different rotational isomers, or conformers.

Spectroscopic studies on the simpler pyrrole-2-carboxamide have provided direct evidence for this phenomenon. researchgate.net

s-cis and s-trans Conformers: The two primary planar conformers are designated as s-cis and s-trans, where the C=O bond of the amide is either on the same side (syn-periplanar or s-cis) or the opposite side (anti-periplanar or s-trans) of the pyrrole N-H bond.

Spectroscopic Evidence:

IR Spectroscopy: In a DMSO solution, the carbonyl stretching band of pyrrole-2-carboxamide splits into a doublet (1689 and 1667 cm⁻¹). This is attributed to the presence of both the s-cis and s-trans conformers coexisting in solution, each having a slightly different vibrational energy for its carbonyl group. researchgate.net In the solid state (KBr pellet), the band is a single peak, suggesting that the molecule adopts a single, preferred conformation in the crystal lattice. researchgate.net

¹³C NMR Spectroscopy: The restricted rotation around the C(ring)-C(carbonyl) bond can be slow enough on the NMR timescale to allow for the observation of separate signals for the carbons of the two different conformers. researchgate.net Studies on other molecules containing amide bonds have also shown the presence of major and minor rotational isomers in their ¹³C NMR spectra. mdpi.com

For this compound, a similar conformational equilibrium between s-cis and s-trans isomers is expected. The presence of the amino group at the 3-position could potentially influence the energetic preference for one conformer over the other through steric or electronic interactions, including the possibility of intramolecular hydrogen bonding.

Computational Chemistry and Molecular Modeling Studies of 3 Amino 1h Pyrrole 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) StudiesDFT is a widely used computational method that calculates the electronic structure of many-body systems. It is instrumental in predicting various chemical properties. For many related pyrrole (B145914) systems, DFT calculations have been performed to support experimental findings.researchgate.netnih.gov

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is central to structure-based drug design. Numerous studies have employed docking to investigate how various pyrrole-carboxamide derivatives bind to specific biological targets, such as the Mycobacterial Membrane Protein Large 3 (MmpL3) or Lysine-Specific Demethylase 1 (LSD1). nih.govrsc.org A future docking study of 3-Amino-1H-pyrrole-2-carboxamide would require a specific biological target to be identified, after which simulations could predict binding affinity and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

DNA Gyrase Binding Mode Analysis

DNA gyrase, a type II topoisomerase, is a validated and crucial antibacterial target responsible for introducing negative supercoils into DNA. Computational analyses, particularly molecular docking and X-ray crystallography of related compounds, have elucidated the binding mode of the pyrrole-carboxamide scaffold within the ATP-binding site of the GyrB subunit.

In studies of benzothiazole-based inhibitors that incorporate the pyrrole-2-carboxamide moiety, the binding interactions within the 24 kDa fragment of E. coli GyrB (GyrB24) have been precisely mapped. These analyses reveal a consistent and critical pattern of interactions. The pyrrole ring's N-H group acts as a hydrogen bond donor, forming a key hydrogen bond with the side chain of a conserved aspartate residue (Asp73). Simultaneously, the carboxamide portion of the molecule engages in further stabilizing interactions; its carbonyl oxygen forms a hydrogen bond with the side-chain hydroxyl group of a threonine residue (Thr165) and also interacts with a highly conserved water molecule within the active site. These interactions anchor the molecule effectively in the ATP-binding pocket, providing a strong basis for its inhibitory action. Computational analysis of DNA gyrase action confirms that such binding events in the G-segment of the enzyme are fundamental to its catalytic cycle. nih.govnih.gov

Table 1: Key Predicted Interactions of the Pyrrole-Carboxamide Scaffold with DNA Gyrase B

Interacting Moiety of LigandType of InteractionInteracting Residue/Molecule in GyrB
Pyrrole N-HHydrogen BondAsp73 Side Chain
Carboxamide C=OHydrogen BondThr165 Side Chain
Carboxamide C=OHydrogen BondConserved Water Molecule

Sterol 14α-Demethylase Inhibition Studies

Sterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov This makes it a primary target for antifungal drugs. Molecular docking is a key computational technique used to identify and optimize new, non-azole based inhibitors for CYP51. nih.gov

Computational studies on potential CYP51 inhibitors involve docking various molecular scaffolds into the enzyme's active site to predict binding affinity and interaction patterns. biointerfaceresearch.com For instance, docking studies with novel mannopyranoside esters revealed binding affinities ranging from -7.2 to -11.8 kcal/mol, with interactions including multiple conventional hydrogen bonds, carbon-hydrogen bonds, and numerous alkyl and pi-alkyl hydrophobic interactions with the active site residues. nih.gov Similarly, modeling of the natural substrate, lanosterol, within the active site of zebrafish and human CYP51 shows the substrate's 14α-methyl group positioned 4.1-5 Å from the heme iron, a productive orientation for catalysis. nih.gov

While the pyrrole scaffold is of interest in medicinal chemistry, specific molecular docking studies detailing the binding mode of this compound with sterol 14α-demethylase are not extensively documented in the reviewed literature. However, the established computational protocols suggest that any potential interaction would likely involve hydrogen bonds from the amino and amide groups and hydrophobic interactions involving the pyrrole ring with residues in the substrate access channel or near the catalytic heme group. mdpi.com

Tyrosyl-tRNA Synthetase Binding

Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacterial protein synthesis, responsible for attaching tyrosine to its corresponding tRNA. nih.gov Its crucial role and conservation among bacteria make it an attractive target for the development of novel antibiotics. nih.gov

Molecular docking has been employed to investigate how potential inhibitors interact with the TyrRS active site. In a study on 3-aryl-4-arylaminofuran-2(5H)-one derivatives, a potent inhibitor was docked into the S. aureus TyrRS active site. The analysis showed the inhibitor fitting snugly within the binding pocket, which was proposed to explain its excellent inhibitory activity. nih.gov The TyrRS enzyme itself comprises an N-terminal domain with a classic mononucleotide-binding fold, which is the site of catalysis and inhibitor binding. nih.gov

Although various heterocyclic compounds have been computationally evaluated against this target, specific molecular modeling studies on the interaction between this compound and Tyrosyl-tRNA synthetase have not been detailed in the available literature. A hypothetical docking of this compound would likely show the amino and carboxamide groups forming hydrogen bonds within the active site, mimicking interactions of the natural substrate, tyrosine.

Peroxiredoxin 5 Interactions

Peroxiredoxin 5 (PRDX5) is a unique mammalian atypical 2-Cys peroxiredoxin involved in cytoprotection against oxidative and nitrosative stress by reducing peroxides. nih.gov Unlike other targets, the interaction of small molecules with PRDX5 is less explored. However, a fragment-based screening approach combined with NMR and molecular docking has successfully identified small molecules that bind to the human PRDX5 active site. plos.orgnih.gov

This study identified six small fragment molecules, out of a library of 200, that bind in the enzyme's active site. plos.org Ligand-induced chemical shifts from NMR were used to guide the docking calculations, which were then confirmed with fragment homologues. plos.orgnih.gov The findings highlighted a crucial role for hydroxyl groups on the fragments, which "hang" the ligands to the protein via hydrogen bonds. plos.org One of the identified hits, catechol, was shown to inhibit the thioredoxin peroxidase activity of PRDX5 with an IC50 value of 105 ± 8.5 µM. plos.orgnih.gov

While this compound was not among the fragments screened, these findings provide a valuable framework for how it could potentially interact with the PRDX5 active site. The compound's amino (-NH2), pyrrole (N-H), and amide (-CONH2) groups are all capable of forming the types of hydrogen bonds that were identified as critical for fragment binding. plos.org

Table 2: Fragment Hits Identified to Bind the Active Site of Human Peroxiredoxin 5

Fragment IDNameInhibitory Activity (IC50)Key Finding
F152Catechol105 ± 8.5 µMInhibits PRDX5 activity; binding driven by hydroxyl groups. plos.orgnih.gov
F012Not SpecifiedNo inhibitory activityBinds to active site but does not inhibit. plos.orgnih.gov
F069Not SpecifiedN/A (absorbance at 340 nm)Binds to active site. plos.orgnih.gov
F082Not SpecifiedN/A (absorbance at 340 nm)Binds to active site. plos.orgnih.gov
F090Not SpecifiedN/A (insufficient solubility)Binds to active site. plos.orgnih.gov
F093Not SpecifiedN/A (insufficient solubility)Binds to active site. plos.orgnih.gov

SARS-CoV-2 Main Protease Docking

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. plos.orgnih.gov Molecular docking is a widely used computational method to screen vast libraries of compounds for their potential to inhibit Mpro. nih.gov These studies aim to identify molecules that can bind effectively within the substrate-binding cleft located between the enzyme's Domain I and Domain II. preprints.org

Docking studies on various approved and experimental drugs have identified key amino acid residues that are critical for ligand binding. Glutamic acid (Glu166) is frequently noted for its role in forming hydrogen bonds and salt bridges that stabilize the ligand-protein complex. nih.gov Other important residues that often form hydrogen bonds with inhibitors include Thr24, Thr26, His41, Ser144, Cys145, His163, and Gln189. plos.orgnih.gov For example, docking analysis of the carboxamide-containing drug Leucovorin showed hydrogen bonds with Thr24, Thr26, His41, and Gln189. nih.gov Similarly, novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides were shown to form three hydrogen bonds with Cys145, Ser144, and Gly143. plos.org

Although specific docking results for this compound against SARS-CoV-2 Mpro are not available in the reviewed literature, the consistent interactions seen with other carboxamide-containing compounds suggest a potential binding mode. It is plausible that the amino and carboxamide groups of the title compound could form hydrogen bonds with residues in the Mpro active site, such as the catalytic dyad (His41, Cys145) or other key residues like Glu166.

In Silico Prediction of Biological Activities and Targets

In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its likely biological activities, is a cornerstone of modern drug design. researchgate.netnih.gov For pyrrole-based scaffolds, these computational tools are frequently used to guide synthesis and prioritize candidates. rsc.orgnih.gov

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on a compound's structure. For instance, a PASS prediction for a synthesized N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide showed a high probability of activity as a Taurine dehydrogenase inhibitor. nih.gov Such predictions can uncover novel potential applications for a compound. nih.gov

ADMET prediction models, such as those available through SwissADME or QikProp, evaluate drug-likeness based on criteria like Lipinski's Rule of Five, as well as pharmacokinetic parameters. nih.govnih.gov For various heterocyclic compounds, including imidazo[1,2-a]pyridine-3-carboxamides and melatonin (B1676174) derivatives, these tools have been used to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential as a substrate for metabolic enzymes like Cytochrome P450. nih.govnih.gov For example, in silico analysis of some imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives predicted high gastrointestinal absorption and no carcinogenicity or cytotoxicity. nih.gov

For this compound, a hypothetical in silico ADMET profile can be inferred. Given its relatively small size and the presence of multiple hydrogen bond donors and acceptors, it would likely be predicted to have good solubility and oral bioavailability. Its potential biological activities could be diverse, reflecting the broad pharmacological profile of the pyrrole ring. rsc.org

Table 3: Examples of In Silico Predictions for Pyrrole and Carboxamide Derivatives

Compound ClassPrediction Tool/MethodPredicted Property/ActivityReference
N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamidePASS Online ServerTaurine dehydrogenase inhibitor (Pa > 0.9) nih.gov
Imidazo[1,2-a]pyridine-3-carboxamidesADMET PredictionGood bioavailability, high GI absorption, non-toxic nih.gov
Melatonin N-amide derivativesSwissADMEIdeal oral bioavailability, CNS drug properties nih.gov
Thieno[3,2-b]pyrrole-5-carboxamides3D-QSAR, MD simulationsLSD1 inhibition, exploration of binding modes preprints.orgresearchgate.net

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound is rich with functional groups capable of forming a variety of intermolecular non-covalent interactions, which are fundamental to its potential binding with biological macromolecules. The most significant of these is hydrogen bonding.

The molecule possesses three N-H groups—one in the pyrrole ring, and two in the primary amine and amide groups respectively—all of which can act as hydrogen bond donors. The amide carbonyl oxygen is a strong hydrogen bond acceptor. This capacity for multiple hydrogen bonds is critical for anchoring the molecule within a protein's active site. For example, studies of other molecules show that carboxyl groups can form robust, double hydrogen-bonded motifs, and even the C-H bonds of heterocyclic rings like histidine can participate in hydrogen bonding in certain protein environments. nih.govrsc.org

Beyond classical hydrogen bonds, the aromatic pyrrole ring can engage in other important non-covalent interactions. These include:

π-π Stacking: The electron-rich π-system of the pyrrole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein binding pocket.

Cation-π Interactions: The pyrrole π-system can interact favorably with cationic residues such as lysine (B10760008) or arginine.

Hydrophobic Interactions: The pyrrole ring itself is a hydrophobic fragment that can favorably occupy hydrophobic pockets within a target protein.

Biological Activity and Mechanistic Investigations of 3 Amino 1h Pyrrole 2 Carboxamide Derivatives Preclinical Research

Antimicrobial Activity

The core structure of 3-Amino-1H-pyrrole-2-carboxamide has proven to be a versatile scaffold for the development of novel antimicrobial compounds. Through various chemical modifications, researchers have synthesized derivatives with significant potency against a wide spectrum of microbes.

Antibacterial Efficacy Studies

Derivatives of this compound have demonstrated notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, a leading cause of skin and soft tissue infections, as well as more severe conditions like pneumonia and sepsis. Certain pyrrolamide derivatives have shown potent in vitro activity, with one 3,4-dichloropyrrole derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus. researchgate.net This activity is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase. researchgate.net Further studies have highlighted that modifying the pyrrole (B145914) heterocycle can lead to compounds with significant antibacterial action against S. aureus, with some derivatives showing MIC values ranging from 3.12 to 12.5 μg/mL. nih.gov

**Table 1: Antibacterial Activity of this compound Derivatives against *Staphylococcus aureus***

Compound/Derivative Strain MIC (µg/mL) Reference
3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl S. aureus 4 researchgate.net
Pyrrole benzamide (B126) derivatives S. aureus 3.12-12.5 nih.gov
2-amino-1-phenyl-4-(pyridin-4-yl-amino)−5-(p-tolyl)−1H-pyrrole-3-carbonitrile S. aureus Equal to gentamicin (B1671437) nih.gov

The development of resistance in Gram-negative bacteria is a critical global health challenge. Research into this compound derivatives has yielded promising results against several of these challenging pathogens. A series of synthesized pyrrole-2-carboxamides (4a-j) demonstrated considerable antibacterial activity against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Notably, derivative 4i emerged as a potent agent with MIC values of 1.02 µg/mL against K. pneumoniae, 1.56 µg/mL against E. coli, and 3.56 µg/mL against P. aeruginosa. researchgate.netresearchgate.net While activity against Salmonella Typhi was evaluated for these compounds, it was not found to be significant in this particular study. researchgate.net However, other research has indicated that some pyrrole-2-carboxamide derivatives have shown activity against P. aeruginosa and E. coli comparable to standard antibiotics like gentamicin and ciprofloxacin. nih.gov

Table 2: Antibacterial Activity of Pyrrole-2-carboxamide Derivatives (4a-j) against Gram-Negative Bacteria

Compound Klebsiella pneumoniae MIC (µg/mL) Escherichia coli MIC (µg/mL) Pseudomonas aeruginosa MIC (µg/mL) Salmonella Typhi MIC (µg/mL)
4a >50 6.25 >50 >50
4b >50 >50 >50 >50
4c >50 6.25 >50 >50
4d >50 >50 >50 >50
4e >50 >50 >50 >50
4f 6.25 3.12 >50 >50
4g >50 6.25 >50 >50
4h 6.25 3.12 6.25 >50
4i 1.02 1.56 3.56 >50
4j 3.39 >50 6.25 >50
Gentamicin 1.25 1.56 2.5 2.5
Ciprofloxacin 1.25 1.56 1.25 1.25

Data sourced from a study by Mane et al. researchgate.net

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of novel antimycobacterial agents. Derivatives of this compound have shown significant promise in this area. Specifically, pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acid biosynthesis. nih.gov Several of these compounds exhibited potent activity against Mycobacterium tuberculosis with MIC values below 0.016 µg/mL, demonstrating their potential as highly effective anti-TB agents. nih.gov One derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, showed an MIC of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov Another study reported a 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide derivative with an MIC of 12.5 µg/mL against the same strain. nih.govmdpi.com

**Table 3: Antimycobacterial Activity of this compound Derivatives against *Mycobacterium tuberculosis***

Compound/Derivative Strain MIC (µg/mL) Reference
Pyrrole-2-carboxamide derivatives (as MmpL3 inhibitors) M. tuberculosis <0.016 nih.gov
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate M. tuberculosis H37Rv 0.7 nih.gov
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide M. tuberculosis H37Rv 12.5 nih.govmdpi.com

Antifungal Efficacy Studies

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. While some studies have reported limited to no significant antifungal activity for certain series of these compounds researchgate.netresearchgate.net, others have identified derivatives with notable effects against clinically relevant fungi. For instance, antifungal activity has been observed against Trichophyton interdigitale and Candida albicans. nih.govmdpi.com Another study on pyrazole (B372694) carboxamide derivatives, a related class of compounds, showed that some exhibited notable antifungal activity. mdpi.com While specific MIC values for this compound derivatives against Aspergillus fumigatus are not extensively detailed in the available literature, the broader class of pyrrole-containing compounds has been a source of antifungal agents. nih.gov

Table 4: Antifungal Activity of this compound and Related Derivatives

Compound/Derivative Class Fungal Species Activity Noted Reference
N-substituted 3-aminopyrazine-2-carboxamides Candida albicans Antifungal activity observed nih.govmdpi.com
Pyrazole carboxamide derivatives Various phytopathogenic fungi Notable antifungal activity mdpi.com

Antibiofilm Properties

The ability of pathogenic bacteria to form biofilms presents a significant challenge in treating infections, as these structured communities of cells exhibit increased resistance to conventional antibiotics. Pyrrole-containing compounds, particularly those with a pyrrole-2-aminoimidazole structure, have demonstrated notable antibiofilm properties. nih.gov These natural products, isolated from marine sponges, and their synthetic analogs have been shown to interfere with biofilm formation in various bacterial species. nih.gov The pyrrole-2-carboxamide moiety is a crucial structural component for these biological activities, including antibiofilm effects. nih.gov Research into synthetic analogs has been driven by the need to improve upon the biological activities of the natural compounds. nih.gov This focus on synthetic derivatives highlights the potential for developing novel this compound-based agents that can effectively disrupt or prevent the formation of resilient bacterial biofilms.

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of this compound derivatives are attributed to their ability to interfere with essential cellular processes in pathogens. Mechanistic studies have identified several key molecular targets, including enzymes crucial for DNA replication, cell membrane integrity, and protein synthesis.

A significant mechanism of antibacterial action for this class of compounds is the inhibition of DNA gyrase, an essential bacterial enzyme that modulates DNA topology during replication. nih.govmdpi.com The pyrrolamides, a novel class of antibacterial agents, target the ATPase activity of the GyrB subunit of DNA gyrase. nih.govnih.govwustl.edu This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov

The discovery of these inhibitors was facilitated by fragment-based lead generation using nuclear magnetic resonance (NMR) screening to identify compounds that bind to the ATP pocket of DNA gyrase. nih.gov Structure-guided design and optimization have led to the development of potent pyrrolamide inhibitors with significant antibacterial activity against Gram-positive and select Gram-negative pathogens. nih.govnih.gov For instance, the introduction of two chlorine atoms on the pyrrole ring enhances hydrophobic interactions within the adenine (B156593) pocket of GyrB and lowers the pKa of the pyrrole nitrogen, resulting in stronger hydrogen bonding with key aspartate residues in the enzyme's binding domain. researchgate.net

Spontaneous resistant mutants of Staphylococcus aureus have shown point mutations in the gyrB gene, further confirming that DNA gyrase is the primary target of these compounds. nih.gov The efficacy of a representative pyrrolamide has been demonstrated in a mouse model of Streptococcus pneumoniae infection. nih.gov

Table 1: In Vitro Activity of Pyrrolamide Derivatives against DNA Gyrase and Bacteria

Compound E. coli DNA Gyrase IC₅₀ (nM) S. aureus ATCC 29213 MIC (µg/mL) E. faecalis ATCC 29212 MIC (µg/mL) K. pneumoniae ATCC 10031 MIC (µg/mL)
22e - 0.25 0.125 -
23b - - - 0.0625
23c - - - 4-32
11b 0.28 µM - - -
17b 0.43 µM - - -

Data sourced from multiple studies. rsc.orgbohrium.com IC₅₀ represents the half-maximal inhibitory concentration. MIC represents the minimum inhibitory concentration.

In addition to their antibacterial properties, certain pyrrole carboxamide derivatives exhibit antifungal activity by targeting ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. acs.org The key enzyme in this pathway, sterol 14α-demethylase (also known as CYP51), is responsible for the demethylation of lanosterol, a precursor to ergosterol. acs.orgmdpi.com Inhibition of this enzyme disrupts the fungal plasma membrane, leading to cell leakage and death. acs.org

Azoles, a major class of antifungal drugs, function by binding to the heme group in the active site of CYP51, acting as noncompetitive inhibitors. nih.gov Pyrrole-based compounds have been investigated as potential inhibitors of this enzyme. For example, a series of pyrazole/pyrrole carboxamides were designed and shown to possess a dual mode of action, inhibiting both succinate (B1194679) dehydrogenase and ergosterol biosynthesis. acs.org One of the lead compounds from this series demonstrated significant antifungal efficacy against Colletotrichum camelliae. acs.org The mechanism was confirmed by observing disruption of the mycelial surface morphology and lipid peroxidation of the cell membrane, consistent with ergosterol depletion. acs.org The combination of calcineurin inhibitors with drugs targeting ergosterol biosynthesis, including those that inhibit sterol 14α-demethylase, has been shown to result in synergistic and potent fungicidal activity against various Candida species. nih.gov

Tyrosyl-tRNA synthetase (TyrRS) is another promising target for the development of novel antimicrobial agents. nih.gov This enzyme is essential for protein synthesis, as it catalyzes the attachment of tyrosine to its corresponding tRNA molecule. nih.gov Inhibition of TyrRS would halt protein production, leading to cell death. nih.gov

While direct inhibition of TyrRS by this compound has not been extensively reported, studies on structurally similar compounds provide valuable insights. For instance, inhibitors based on a 3-aminopyrazine-2-carboxamide (B1665363) scaffold have been designed as adenosine-mimicking compounds that bind to the ATP site of the enzyme. nih.gov These compounds have demonstrated in vitro activity against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis. nih.gov The structural and electronic similarities between the pyrrole and pyrazine (B50134) rings suggest that this compound derivatives could also be designed to target the ATP-binding site of TyrRS, representing a potential avenue for developing new antibacterial agents. nih.govnih.gov

Peroxiredoxins are a family of antioxidant enzymes that play a crucial role in protecting cells from damage caused by reactive oxygen species. nih.gov Peroxiredoxin 5 (PRDX5) is a unique member of this family with a wide subcellular distribution, including in mitochondria, peroxisomes, the cytosol, and the nucleus. nih.gov It is a peroxidase that can reduce various peroxides, and its overexpression has been shown to protect cells against nitro-oxidative stress. nih.gov

The active site of PRDX5 has been identified as a potential target for the development of novel inhibitors. plos.org Fragment-based screening has successfully identified small molecules that bind to the active site of human PRDX5. plos.org One such fragment, catechol, was shown to significantly inhibit the enzyme's activity. plos.org Although direct interactions between this compound derivatives and PRDX5 have not been specifically documented, the principles of fragment-based drug discovery suggest that the pyrrole-carboxamide scaffold could serve as a starting point for designing inhibitors that target the active site of microbial peroxiredoxins. Given the importance of these enzymes in microbial survival and pathogenesis, targeting them represents a viable strategy for developing new antimicrobial agents.

Anticancer Activity (In Vitro Studies)

Derivatives of the pyrrole scaffold have demonstrated a wide range of biological activities, including promising anticancer effects. researchgate.netnih.gov In vitro studies have shown that various pyrrole-containing compounds, including those with a carboxamide moiety, can inhibit the proliferation of human cancer cell lines. nih.govnih.govalfred.edu The anticancer mechanisms of pyrrole derivatives are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. researchgate.netnih.gov

For example, certain pyrrole hydrazones have shown selective antiproliferative activity against human melanoma cells, with one compound inducing apoptosis and causing cell cycle arrest in the S phase. nih.gov Another study on carbamothioyl-furan-2-carboxamide derivatives, which share the carboxamide functional group, reported significant anticancer activity against hepatocellular carcinoma and breast cancer cell lines. nih.gov Furthermore, a series of pyrrole-3-carboxamide derivatives have been developed as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein often overexpressed in malignant tumors. rsc.org One of these compounds demonstrated potent inhibition of EZH2 and reduced the levels of a key histone modification in K562 leukemia cells. rsc.org

Table 2: In Vitro Antiproliferative Activity of Pyrrole Derivatives

Compound Cancer Cell Line IC₅₀ (µM)
1C (Pyrrole Hydrazone) SH-4 (Melanoma) 44.63
p-tolylcarbamothioyl)furan-2-carboxamide HepG2 (Hepatocellular Carcinoma) - (33.29% cell viability at 20 µg/mL)
DM-01 (Pyrrole-3-carboxamide) K562 (Leukemia) - (Reduced H3K27me3 levels)
3b (Indole-2-carboxylate) MCF-7 (Breast Cancer) 0.032
3e (Indole-2-carboxylate) Panc-1 (Pancreatic Cancer) <0.029

Data sourced from multiple studies. nih.govnih.govrsc.orgnih.gov IC₅₀ represents the half-maximal inhibitory concentration. A lower value indicates greater potency.

Assessment on Human Cancer Cell Lines (e.g., HepG2)

A significant body of preclinical research has focused on the cytotoxic effects of this compound derivatives against various human cancer cell lines. Notably, these compounds have shown inhibitory activity against the human liver cancer cell line, HepG2. researchgate.net For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives, such as compounds 22 and 27, have demonstrated strong growth inhibition of HepG2 cells. nih.gov Specifically, compound 27 was found to be more effective at inhibiting HepG2 cell growth than the established chemotherapy agents vincristine (B1662923) and vinblastine. nih.gov

The anticancer potential of these derivatives is not limited to liver cancer. Studies have reported potent inhibitory activity against a range of cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (SW480 and HCT-116), prostate cancer (PC-3), and cervical carcinoma (HeLa). researchgate.net One study highlighted that a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460, and BEL-7404 tumor cell lines. researchgate.net Another investigation into 1,2,3-triazole-benzofuran hybrid amide derivatives found that compounds 9a-c, 9i, and 9j displayed highly potent anticancer activity towards MCF7, A549, A2780, and PC3 human cancer cell lines. researchgate.net

The following table summarizes the inhibitory concentrations (IC50) of selected this compound derivatives against the HepG2 cell line.

CompoundIC50 (µM) on HepG2Reference
Compound 6a47.99 researchgate.net
Compound 6g89.38 researchgate.net
ARAP 22274.5 ± 4.8 (nM) nih.gov
ARAP 2749.5 ± 1.8 (nM) nih.gov

It is important to note that while some derivatives show significant promise, others exhibit weak or insignificant activity. For example, compounds 6a-g generally showed weak activity against HepG2 cells, with the exception of compounds 6a and 6g. researchgate.net

Proposed Cellular Targets and Pathways (general, non-specific)

The mechanisms by which this compound derivatives exert their anticancer effects are multifaceted and appear to involve the modulation of several cellular pathways. One proposed mechanism is the induction of apoptosis. For example, compound 3a1, a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative, was observed to increase the level of intracellular Ca²⁺ in HepG2 cells, a key event in apoptotic signaling. researchgate.net

Another significant target for some of these derivatives is the microtubule network, which is crucial for cell division. Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds are believed to bind to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest and subsequent cell death. nih.gov

Furthermore, some pyrrole-3-carboxamide derivatives have been designed as inhibitors of the enhancer of zeste homolog 2 (EZH2), a protein often overexpressed in malignant tumors. rsc.org By inhibiting EZH2, these compounds can reduce the trimethylation of H3K27, a key epigenetic modification, which in turn can reactivate tumor suppressor genes. rsc.org

Anti-inflammatory Activity

Beyond their anticancer properties, derivatives of this compound have also been investigated for their anti-inflammatory potential. Pyrrole and its derivatives have demonstrated a range of biological activities, including anti-inflammatory effects. researchgate.net This suggests that this chemical scaffold could be a valuable starting point for the development of new anti-inflammatory agents. Further research is needed to fully elucidate the specific mechanisms and targets involved in the anti-inflammatory activity of these compounds.

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is another area of active research. Studies have shown that certain pyrrole-based compounds exhibit promising neuroprotective and antioxidant properties. mdpi.comnih.gov For instance, in in vitro models of oxidative stress, these compounds have demonstrated significant protective effects. mdpi.comnih.gov

One study investigated newly synthesized substituted N-pyrrolyl hydrazide hydrazones and found that they exhibited statistically significant neuroprotective effects in two different models of induced oxidative stress. researchgate.net Some of these compounds showed low or no in vitro toxicity, with compounds 9a and 9d being identified as the safest and most promising. researchgate.net Another study on pyrrole-containing azomethine compounds revealed significant neuroprotective and antioxidant effects in models of H2O2-induced stress in SH-SY5Y cells and 6-hydroxydopamine toxicity in synaptosomes. mdpi.comnih.gov

The following table highlights the neuroprotective effects of selected pyrrole derivatives.

CompoundNeuroprotective EffectModelReference
Compound 9aMost pronounced neuroprotective effect, comparable to melatonin (B1676174)Induced oxidative stress models researchgate.net
Compounds 7, 9, 12, 14, 15Strong protective effects at concentrations as low as 1 µMH2O2-induced oxidative stress in SH-SY5Y cells mdpi.comnih.gov

Enzyme Inhibition beyond Antimicrobial Targets

The inhibitory activity of this compound derivatives extends to various enzymes that are not directly related to antimicrobial targets. This includes key enzymes involved in cell signaling and growth, such as tyrosine kinases and other protein kinases.

Tyrosine Kinase Inhibition

The pyrrole scaffold is a recognized pharmacophore in the development of kinase inhibitors. nih.gov While specific studies focusing solely on the tyrosine kinase inhibition of this compound are not extensively detailed in the provided context, the broader class of pyrrole derivatives has been explored for this activity. The development of selective kinase inhibitors is a significant area of medicinal chemistry research. nih.gov The structural similarities of some pyrrole derivatives to known kinase inhibitors suggest that this class of compounds could be a fruitful area for discovering novel tyrosine kinase inhibitors.

Modulation of Protein Kinase Activity

Derivatives of this compound have been shown to modulate the activity of various protein kinases. The pyrazole hinge binding moiety, which shares structural similarities with the pyrrole ring, is a privileged scaffold for developing kinase inhibitors. nih.gov

One area of focus has been on cyclin-dependent kinases (CDKs). For example, some 3-aminopyrazole-based molecules have been shown to selectively stabilize CDK16 in cells. nih.gov The PCTAIRE subfamily of CDKs, including CDK16, represents an understudied class of kinases, and the development of inhibitors for this family is an active area of research. nih.gov

Furthermore, some pyrrole derivatives have been investigated as inhibitors of other protein kinases. For instance, certain pyrrole-based compounds have been designed to target the Caseinolytic proteases (ClpP1P2) in Mycobacterium tuberculosis. researchgate.net While this is an antimicrobial target, the principles of kinase inhibition are relevant.

Growth Hormone Secretagogue Agonist ActivitySimilarly, no preclinical data exists that links this compound to agonist activity at the growth hormone secretagogue receptor. The existing research on agonists for this receptor focuses on different chemical scaffolds.

Therefore, no data tables or detailed research findings for the specified compound and its designated biological targets can be provided.

Table of Compounds

As no article could be generated, there are no compounds to list in this table.

Medicinal Chemistry Approaches and Derivative Design for 3 Amino 1h Pyrrole 2 Carboxamide

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 3-amino-1H-pyrrole-2-carboxamide, these studies have been instrumental in identifying key structural motifs and substituents that govern their potency and selectivity.

Impact of Substituent Nature and Position on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents. Research into novel inhibitors of the Mycobacterium tuberculosis MmpL3 protein, a critical transporter for mycolic acid, has provided detailed insights into these relationships.

Systematic modifications of a lead pyrrole-2-carboxamide scaffold have demonstrated that the introduction of bulky, lipophilic groups at the carboxamide nitrogen can dramatically enhance antitubercular activity. For instance, replacing a cyclohexyl group with an adamantyl group resulted in a more than 100-fold increase in potency. nih.gov Conversely, smaller substituents or the introduction of aromatic and secondary amine groups at this position led to a significant loss of activity, indicating that the binding pocket has specific steric and hydrophobic requirements. nih.gov

Substituents on the pyrrole (B145914) ring itself also play a crucial role. The attachment of phenyl and pyridyl groups to the pyrrole ring has been shown to be advantageous. nih.gov The electronic properties of these aromatic substituents are critical, with electron-withdrawing groups generally leading to improved activity. For example, derivatives bearing a fluorophenyl moiety exhibited potent anti-TB activity. nih.gov However, very strong electron-withdrawing groups, such as a trifluoromethyl (CF3) group, were found to decrease activity, suggesting a fine balance of electronic effects is necessary for optimal potency. nih.gov

The following table summarizes the structure-activity relationships of various substituents on the pyrrole-2-carboxamide scaffold as MmpL3 inhibitors.

Compound Modification Position of Modification Effect on Biological Activity Reference
Introduction of bulky, lipophilic groups (e.g., adamantyl)Carboxamide NitrogenSignificant increase in potency nih.gov
Introduction of small groupsCarboxamide NitrogenLarge loss of activity nih.gov
Replacement with secondary amine or aromatic groupsCarboxamide NitrogenLoss of potency nih.gov
Attachment of phenyl and pyridyl groups with electron-withdrawing substituentsPyrrole RingGreatly improved anti-TB activity nih.gov
Introduction of fluorophenyl moietyPyrrole RingPotent anti-TB activity nih.gov
Introduction of strong electron-withdrawing groups (e.g., CF3)Pyrrole RingDecreased activity nih.gov

Importance of Pyrrole-2-carboxamide Hydrogens for Potency

The hydrogen atoms on the pyrrole nitrogen and the carboxamide nitrogen of the this compound scaffold are critical for maintaining potent biological activity. These hydrogens can act as hydrogen bond donors, forming key interactions with target proteins.

In the context of MmpL3 inhibitors, the necessity of these hydrogen atoms has been clearly demonstrated through methylation studies. nih.gov Replacing the pyrrole hydrogen with a methyl group led to a dramatic 50-fold reduction in activity. nih.gov Furthermore, the simultaneous methylation of both the pyrrole and carboxamide hydrogens resulted in a complete loss of anti-TB activity. nih.gov

Docking studies have provided a molecular basis for these observations. The unsubstituted pyrrole-2-carboxamide moiety can form crucial hydrogen bonds within the hydrophilic S4 pocket of the MmpL3 protein. nih.gov Methylation of the pyrrole nitrogen disrupts one of these key hydrogen bonding interactions, and methylation of the amide nitrogen eliminates the remaining hydrogen bond, leading to only hydrophobic interactions which are insufficient for potent inhibition. nih.gov These findings underscore the critical role of the hydrogen-bonding capacity of the pyrrole-2-carboxamide core for high-potency inhibition.

Rational Design of Novel Analogues

Building upon SAR data, the rational design of novel analogues aims to create more potent and selective compounds with improved drug-like properties. This involves the use of computational tools and established medicinal chemistry principles.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For the pyrrole-2-carboxamide scaffold, a structure-based pharmacophore model was developed based on the crystal structure of MmpL3 complexed with known inhibitors. nih.gov This model consists of a hydrogen bond acceptor, a hydrophobic feature, and a ring-aromatic feature. nih.gov

The designed pyrrole-2-carboxamide derivatives were shown to map well onto this pharmacophore model. nih.gov For instance, in a designed compound, the 2,4-dichlorophenyl group corresponded to the ring-aromatic feature, the carbonyl group of the carboxamide acted as the hydrogen bond acceptor, and a cyclohexyl group fulfilled the hydrophobic feature. nih.gov This mapping provides a rationale for the observed biological activity and guides the optimization of lead compounds by ensuring that new analogues retain these key pharmacophoric elements. The process of pharmacophore elucidation allows for the virtual screening of compound libraries to identify new potential hits and for the focused design of novel derivatives with a higher probability of being active. nih.gov

Hybrid Molecule Design Strategies

A structure-guided approach, as seen in the development of MmpL3 inhibitors, can be considered a form of hybrid design. nih.gov Here, different structural motifs from known MmpL3 inhibitors were conceptually combined, with the pyrrole-2-carboxamide scaffold acting as a central linker to connect a "head" group (e.g., a 2,4-dichlorophenyl group) and a "tail" group (e.g., a cyclohexyl group). nih.gov This strategy aimed to occupy different pockets (S3, S4, and S5) within the MmpL3 binding site simultaneously, thereby enhancing potency. nih.gov

Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by exchanging a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. nih.gov The success of a bioisosteric replacement is highly dependent on the specific molecular context. drughunter.com

For the this compound scaffold, various bioisosteric replacements can be considered. The amide bond itself is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. drughunter.com Common bioisosteres for an amide include heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles, which can mimic the hydrogen bonding properties of the amide while potentially offering improved metabolic stability. drughunter.comnih.gov

The amino group at the 3-position of the pyrrole ring is another site for potential bioisosteric modification. Depending on the specific interactions with the target protein, it could be replaced with other small hydrogen bond donors or acceptors, such as a hydroxyl group or a fluorine atom, to fine-tune the electronic properties and binding interactions. nih.gov Similarly, the pyrrole ring itself could be replaced with other five-membered heterocycles like thiophene (B33073) or furan (B31954) to explore the impact of different heteroatoms on biological activity.

The following table lists common bioisosteric replacements for key functional groups within the this compound scaffold.

Original Functional Group Potential Bioisosteric Replacements Potential Advantages Reference
Carboxamide1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-TriazoleImproved metabolic stability, altered pharmacokinetic profile drughunter.comnih.gov
3-Amino Group (NH2)Hydroxyl (OH), Fluorine (F), Methyl (CH3)Modified hydrogen bonding capacity, altered electronics and lipophilicity nih.gov
Pyrrole RingThiophene, Furan, ThiazoleAltered electronic distribution and metabolic stability nih.gov

Development of Discovery Libraries and Chemical Space Exploration

The exploration of the chemical space surrounding the this compound core is a critical step in identifying novel therapeutic agents. The generation of discovery libraries, collections of structurally related compounds, allows for systematic investigation of structure-activity relationships (SAR).

Virtual screening of compound databases is a common starting point for identifying novel pyrrole-carboxamide series as inhibitors for specific targets, such as the p38alpha MAP kinase. nih.gov Following initial hits from virtual screening, a synthesis program can be initiated to rapidly assess commercially available analogues and guide further optimization. nih.gov

A primary strategy for building these libraries involves the diversification of the core scaffold at key positions. Synthetic methodologies are designed to be robust and amenable to the introduction of a wide array of substituents. A common method for creating the pyrrole-carboxamide bond is through the reaction of an amine with a pyrrole acid chloride equivalent, such as 2-(trichloroacetyl)pyrrole. rsc.org This method is effective even with sensitive functional groups like unprotected 2-aminoimidazoles. rsc.org

For instance, in the development of inhibitors for the mycobacterial membrane protein large 3 (MmpL3), a library of pyrrole-2-carboxamide derivatives was synthesized. nih.gov The general synthetic approach involved a multi-step process starting from a core pyrrole structure, which was then systematically modified. Key reactions included Suzuki coupling to introduce various aryl and heteroaryl groups at the C4-position of the pyrrole ring and condensation reactions to append diverse functionalities to the C2-carboxamide group. nih.gov This approach allowed for the exploration of how different substituents in specific regions, designated as "head" and "tail" groups, influence the compound's biological activity. nih.gov

Similarly, in the pursuit of 5-HT6 receptor inverse agonists, a library of 2-phenyl-1H-pyrrole-3-carboxamide derivatives was generated. acs.orgnih.gov The synthetic strategy enabled the introduction of diversity at three key points: the phenyl ring at the C2-position, the N1-position of the pyrrole, and the 3-carboxamide moiety. acs.orgnih.gov This was achieved through sequential reactions, including amide coupling with various amines and subsequent arylsulfonylation at the pyrrole nitrogen. acs.org

The table below illustrates a typical library design strategy, showing variations at different positions of a generic pyrrole-carboxamide scaffold.

Scaffold PositionR1 (e.g., at Pyrrole N1)R2 (e.g., at Pyrrole C4/C5)R3 (e.g., on Carboxamide)
Variation 1 HPhenylCyclohexyl
Variation 2 ArylsulfonylSubstituted PhenylPyrrolidinyl
Variation 3 MethylPyridylAdamantyl
Variation 4 HBromo(S)-3-aminopyrrolidine

This systematic diversification allows chemists to map the chemical space around the core scaffold, identifying regions that are sensitive to modification and those that tolerate a wide range of substituents. The resulting data from these libraries are crucial for building robust SAR models that guide the design of next-generation compounds with improved potency and properties.

Stereochemical Considerations in Derivative Design

Stereochemistry plays a pivotal role in determining the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and pharmacokinetic profiles. In the design of this compound derivatives, the introduction of stereocenters is a key strategy for optimizing interactions with the chiral environment of biological macromolecules like proteins and enzymes.

The importance of stereochemistry is explicitly demonstrated in the development of 5-HT6 receptor ligands. acs.org During the synthesis of a library of 2-phenyl-1H-pyrrole-3-carboxamides, specific stereoisomers, namely (R)- and (S)-1-Boc-3-aminopyrrolidine, were used in the amide coupling step. acs.org This allowed for a direct comparison of the resulting diastereomers, revealing that the stereochemistry of the aminopyrrolidine moiety significantly influenced the compound's affinity for the receptor.

Further evidence for the importance of chirality comes from the design of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.gov Researchers found that introducing a substituted chiral pyrrolidine (B122466) group at the R2 position of a thieno[3,2-b]pyrrole-5-carboxamide scaffold led to a significant improvement in inhibitory activity. nih.gov This highlights that a specific three-dimensional arrangement of atoms is often required for optimal binding and efficacy.

The table below summarizes the impact of stereochemistry on the activity of hypothetical pyrrole-carboxamide derivatives.

CompoundStereocenter ConfigurationBiological Activity (e.g., Kᵢ or IC₅₀)
Derivative A (R)-isomerHigh Affinity/Potency
Derivative B (S)-isomerLow Affinity/Potency
Derivative C Racemic MixtureIntermediate Affinity/Potency

Optimization of Ligand-Target Interactions

The rational optimization of interactions between a ligand and its biological target is a cornerstone of modern drug design. For derivatives of this compound, a combination of computational modeling and empirical structure-activity relationship (SAR) studies is employed to enhance binding affinity and functional activity.

Structure-guided design is a powerful approach used to optimize these interactions. In the development of MmpL3 inhibitors for tuberculosis, the crystal structure of the target protein was used to design a pyrrole-2-carboxamide scaffold. nih.govnih.gov Docking studies predicted that the designed compounds would fit into specific pockets of the MmpL3 protein (S3, S4, and S5). nih.gov The 2,4-dichlorophenyl "head" group was designed to occupy the S3 pocket, while the cyclohexyl "tail" occupied the S5 pocket, and the central pyrrole-2-carboxamide scaffold resided in the S4 pocket. nih.gov This model was then used to guide the selection of substituents. For example, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, and bulky substituents to the carboxamide, greatly improved anti-TB activity. nih.govnih.gov Docking studies also helped to explain why methylation of the pyrrole and carboxamide nitrogens led to a significant loss of activity, suggesting these hydrogens are involved in crucial hydrogen bonding interactions with the target. nih.gov

In the case of 5-HT6 receptor inverse agonists, molecular docking simulations were used to understand the binding modes of 2-phenyl-1H-pyrrole-3-carboxamide derivatives. acs.org These studies revealed that specific substitutions could lead to additional, favorable interactions. For instance, the introduction of a chlorine atom at the C3 position of a phenylsulfonyl ring was predicted to form halogen bonding contacts with the carbonyl oxygen of specific amino acid residues (A4.56 and S4.57) in the receptor, an interaction not observed for the unsubstituted parent compound. acs.org This rational introduction of a halogen atom based on modeling insights led to improved ligand affinity.

The table below illustrates how specific structural modifications can be rationally designed to improve interactions with a target protein, based on SAR and computational data.

Compound ModificationIntended InteractionTarget Amino Acid/PocketResulting Effect on Activity
Add electron-withdrawing group to phenyl ringEnhance π-π stacking/electrostatic interactionsS3 PocketIncreased Potency nih.gov
Introduce bulky adamantyl groupImprove hydrophobic interactionsS5 PocketIncreased Potency nih.gov
Add chlorine to phenylsulfonyl ringForm halogen bondAlanine, SerineIncreased Affinity acs.org
Maintain N-H on pyrrole and amideHydrogen bond donationNot specifiedEssential for activity nih.gov

Computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are also employed to provide theoretical guidance for designing new inhibitors. nih.gov By correlating the 3D structural features of a series of compounds with their biological activities, contour maps can be generated that indicate where steric bulk, positive or negative electrostatic potential, and other properties are favored or disfavored for optimal target interaction. nih.gov This comprehensive approach, integrating computational design with empirical synthesis and testing, is essential for the successful optimization of ligand-target interactions and the development of potent and selective drug candidates from the this compound scaffold.

Future Directions and Research Perspectives on 3 Amino 1h Pyrrole 2 Carboxamide

Exploration of New Synthetic Pathways for Enhanced Efficiency and Diversity

The development of novel and efficient synthetic routes is fundamental to advancing the research on 3-amino-1H-pyrrole-2-carboxamide and its analogs. Traditional methods, while effective, can sometimes be lengthy or lack the desired efficiency for producing a wide array of derivatives. Future research will likely focus on creating more streamlined and versatile synthetic strategies.

One promising area is the development of one-pot or tandem reactions that can construct the core pyrrole (B145914) ring and introduce key functionalities in a single, efficient sequence. For instance, multicomponent reactions, where three or more reactants combine to form a complex product, could offer a rapid pathway to diverse libraries of pyrrole-2-carboxamides. Additionally, exploring novel catalytic systems, such as those based on transition metals, could enable milder reaction conditions and improve yields.

The synthesis of related pyrrole carboxamides often involves the coupling of a pyrrole carboxylic acid with an appropriate amine. rsc.org Innovations in this area could involve the use of novel coupling reagents that minimize side reactions and are more environmentally friendly. Furthermore, methods for the late-stage functionalization of the pyrrole ring are of high interest. These techniques would allow for the modification of an already formed pyrrole-2-carboxamide core, providing a powerful tool for rapidly generating analogs for structure-activity relationship (SAR) studies. researchgate.net

Chemists are also exploring methods that allow for the de novo synthesis of the pyrrole ring itself, which can offer greater control over the final substitution pattern. rsc.org As an example, various synthetic strategies have been categorized for the synthesis of oroidin (B1234803) alkaloids, which feature the pyrrole carboxamide moiety, including Pd-catalyzed C-C bond formation and methods involving olefination. rsc.org

Advanced Computational Modeling for Mechanism Prediction and Target Identification

Computational modeling has become an indispensable tool in modern drug discovery, and its application to the this compound scaffold is set to expand significantly. Advanced computational techniques can provide deep insights into how these molecules interact with biological targets, predict their mechanisms of action, and guide the design of new, more effective derivatives.

Structure-based drug design, utilizing techniques like molecular docking and molecular dynamics simulations, will continue to be a cornerstone of this research. For example, the design of pyrrole-2-carboxamide derivatives as inhibitors of the Mycobacterial membrane protein large 3 (MmpL3) was guided by the crystal structure of the target protein and a pharmacophore model. nih.govacs.org These models help researchers visualize the binding of the compound to the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for potency. nih.gov

In the absence of a known crystal structure, homology modeling can be used to generate a reliable model of the target protein. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities, helping to predict the potency of novel analogs before they are synthesized. nih.gov

Beyond predicting binding, computational methods are increasingly used for target identification. Techniques like reverse docking, where a compound is screened against a large library of protein structures, can help identify potential new biological targets for the this compound scaffold, thereby expanding its potential therapeutic applications.

Development of Highly Selective and Potent Derivatives

A key focus of future research will be the rational design and synthesis of this compound derivatives with enhanced potency and selectivity. Selectivity is crucial to minimize off-target effects and improve the safety profile of a potential drug.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify which parts of the molecule are essential for its activity and which can be modified to improve its properties. For instance, in the development of MmpL3 inhibitors, SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, and attaching bulky substituents to the carboxamide, significantly improved anti-tuberculosis activity. nih.govacs.org

Another strategy is the application of a scaffold-hopping approach. This involves replacing the central core of a known active molecule with the this compound scaffold while retaining the key pharmacophoric features. This approach was successfully used to develop 2-phenyl-1H-pyrrole-3-carboxamide derivatives as 5-HT6 receptor inverse agonists from a 1H-pyrrolo[3,2-c]quinoline lead. nih.govacs.org

The development of derivatives can also involve isosteric replacement, where a functional group is replaced by another with similar physical and chemical properties. For example, researchers have prepared furan (B31954), thiophene (B33073), and pyrrole variants of a lead compound to determine the importance of the heteroatom in the core ring. acs.org

Derivative Type Research Focus Example Application
Substituted PyrrolesAttaching various functional groups to the pyrrole ring to enhance activity and selectivity.MmpL3 inhibitors for tuberculosis. nih.govacs.org
Scaffold HoppingReplacing a known active core with the pyrrole-2-carboxamide scaffold.5-HT6 receptor inverse agonists for cognitive enhancement. nih.govacs.org
Isosteric ReplacementsSubstituting atoms or groups with others of similar properties to fine-tune activity.Development of Oncostatin M inhibitors. acs.org

Elucidation of Comprehensive Molecular Mechanisms of Action

While a compound may show promising activity in initial screens, a thorough understanding of its molecular mechanism of action is essential for its further development. Future research on this compound derivatives will increasingly focus on elucidating these complex mechanisms.

This involves a combination of experimental and computational approaches. On the experimental side, techniques such as X-ray crystallography can provide a detailed atomic-level picture of how a compound binds to its target protein. nih.gov Cellular and biochemical assays are also crucial. For example, to confirm that pyrrole-2-carboxamides were indeed targeting MmpL3, their activity was measured against M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene. nih.govacs.org Furthermore, metabolic labeling assays using [14C] acetate (B1210297) were used to determine the effect of the compounds on mycolic acid biosynthesis, a key process mediated by MmpL3. nih.govacs.org

In the context of 5-HT6 receptor ligands, researchers have investigated how modifications to the pyrrole-carboxamide scaffold can shift the functional activity from neutral antagonism to inverse agonism by studying their effects on downstream signaling pathways like Gs and Cdk5. nih.gov

Genomic and proteomic approaches can also be employed to identify the broader cellular pathways affected by a compound. This can help to uncover novel mechanisms of action and potential polypharmacology, where a compound interacts with multiple targets.

Expanding the Potential Therapeutic Applications of Pyrrole-2-carboxamide Scaffolds

The pyrrole-2-carboxamide scaffold is already known to be a component of molecules with a wide range of biological activities. researchgate.net Future research is expected to further broaden the therapeutic horizons for this versatile structure. The inherent ability of the pyrrole ring system to be incorporated into various pharmacophores makes it a valuable starting point for drug discovery in numerous disease areas. rsc.org

Current research has highlighted the potential of pyrrole-2-carboxamide derivatives in several key areas:

Antibacterial Agents: Derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains, by inhibiting MmpL3. nih.govacs.org The pyrrole-2-carboxamide moiety is a crucial structural component in many compounds with antibacterial and antibiofilm effects. nih.gov

Anticancer Agents: The broader class of pyrrole derivatives has been investigated for anticancer properties. rsc.org Specifically, pyrrole-3-carboxamides have been developed as potent and selective inhibitors of JAK2, a protein kinase involved in myeloproliferative disorders. nih.gov

Neurological Disorders: By modifying the scaffold to a 2-phenyl-1H-pyrrole-3-carboxamide, researchers have developed inverse agonists for the 5-HT6 receptor, which have shown cognition-enhancing activity in preclinical models, suggesting potential for treating cognitive deficits in conditions like Alzheimer's disease. nih.govacs.org

Anti-inflammatory Agents: Thienopyridine-based carboxamides, which are structurally related, have been explored as inhibitors for targets involved in inflammatory diseases. nih.gov

Antiviral and Antifungal Properties: The pyrrole-2-carboxamide scaffold is found in molecules with antifungal activity, and the broader class of pyrrole derivatives has shown antiviral potential. nih.govresearchgate.netrsc.org

Q & A

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodology :
  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cell lines ().
  • Kinase Inhibition : Use ADP-Glo™ kinase assay for screening ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.